molecular formula C10H10N2O2S B2384842 5-(Methylsulfonyl)quinolin-3-amine CAS No. 1956341-17-5

5-(Methylsulfonyl)quinolin-3-amine

Cat. No.: B2384842
CAS No.: 1956341-17-5
M. Wt: 222.26
InChI Key: ABNUYUUFBOJQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylsulfonyl)quinolin-3-amine is a heterocyclic organic compound with the molecular formula C10H10N2O2S. It is a part of the quinoline family, which has a wide range of applications in medicinal and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives often involves the use of α,β-unsaturated aldehydes . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular weight of this compound is 222.26. It has a number of heavy atoms: 15, aromatic heavy atoms: 10, rotatable bonds: 1, H-bond acceptors: 3.0, and H-bond donors: 1.0 .


Chemical Reactions Analysis

Quinolines are known to undergo a variety of chemical reactions. They can act as weak organic bases, similar to ammonia, due to the lone electron pair on their nitrogen atoms . They can also react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

This compound has a number of physicochemical properties. Its molar refractivity is 59.24, and its topological polar surface area (TPSA) is 81.43 Ų . It has a consensus Log Po/w of 1.15, indicating its lipophilicity . Its solubility is 1.69 mg/ml .

Advantages and Limitations for Lab Experiments

5-(Methylsulfonyl)quinolin-3-amine is a relatively easy compound to synthesize, and its purity can be easily enhanced by recrystallization. It exhibits low toxicity towards normal cells and tissues, making it a promising candidate for cancer therapy. However, this compound's solubility in water is relatively low, making it difficult to administer in vivo. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.

Future Directions

There are several future directions for the study of 5-(Methylsulfonyl)quinolin-3-amine. Firstly, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Secondly, the development of this compound analogs with improved solubility and bioavailability could enhance its therapeutic potential. Thirdly, the combination of this compound with other anticancer agents could enhance its efficacy and reduce the risk of drug resistance. Finally, the use of this compound as a tool compound to study the PI3K/Akt/mTOR signaling pathway and angiogenesis could provide valuable insights into the molecular mechanisms of cancer cell growth and survival.
Conclusion:
In conclusion, this compound is a promising compound with potent anticancer activity and low toxicity towards normal cells and tissues. Its mechanism of action involves targeting multiple molecular pathways involved in cancer cell growth and survival. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, further studies are needed to investigate its pharmacokinetics and pharmacodynamics in animal models and humans. The development of this compound analogs with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the use of this compound as a tool compound to study the molecular mechanisms of cancer cell growth and survival could provide valuable insights into the development of novel anticancer agents.

Synthesis Methods

The synthesis of 5-(Methylsulfonyl)quinolin-3-amine involves the reaction of 5-bromoquinolin-3-amine with dimethylsulfone in the presence of a base such as potassium carbonate. The reaction occurs at high temperature and yields this compound as a white solid. The purity of this compound can be further enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

5-(Methylsulfonyl)quinolin-3-amine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that tumors need for growth and metastasis.

Safety and Hazards

The compound is classified as a warning according to its safety data. It may cause respiratory irritation (H335), be harmful if inhaled (H332), cause serious eye irritation (H319), and cause skin irritation (H315) .

Properties

IUPAC Name

5-methylsulfonylquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNUYUUFBOJQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.